5-Benzyl-5-azaspiro[3.5]nonan-8-ol
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Overview
Description
5-Benzyl-5-azaspiro[3.5]nonan-8-ol: is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.34 g/mol . It is characterized by a spirocyclic structure, which includes a benzyl group and an azaspiro nonane ring system. This compound is typically used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable benzylamine derivative with a cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 8-position .
Industrial Production Methods: : While specific industrial production methods for 5-Benzyl-5-azaspiro[3This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 8-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated spirocyclic amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of the corresponding spirocyclic amine.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
Chemistry: : 5-Benzyl-5-azaspiro[3.5]nonan-8-ol is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity .
Biology: : In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: : While not used directly in medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, particularly those requiring spirocyclic structures .
Mechanism of Action
The mechanism of action of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The hydroxyl group at the 8-position can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-5-azaspiro[3.4]octan-8-ol: Similar spirocyclic structure but with a smaller ring size.
5-Benzyl-5-azaspiro[4.5]decane-8-ol: Larger ring size compared to 5-Benzyl-5-azaspiro[3.5]nonan-8-ol.
5-Benzyl-5-azaspiro[3.5]nonan-7-ol: Hydroxyl group at a different position.
Uniqueness: : this compound is unique due to its specific ring size and the position of the hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDZVEYFFPTUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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